4-Hydroxycyclophosphamide

Pharmacokinetics Bioanalytical Chemistry Therapeutic Drug Monitoring

4-Hydroxycyclophosphamide is the obligate circulating precursor for the active alkylating agent phosphoramide mustard. For TDM and pharmacokinetic studies, it is the essential analyte. Unlike cyclophosphamide, which requires variable CYP activation, 4-OHCP provides direct relevance. For bioanalytical method validation using LC-MS/MS, the deuterated internal standard (4-OHCP-d4) is mandatory. Select the native 4-OHCP reference standard for physiologically relevant in vitro models.

Molecular Formula C7H15Cl2N2O3P
Molecular Weight 277.08 g/mol
CAS No. 40277-05-2
Cat. No. B1210294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycyclophosphamide
CAS40277-05-2
Synonyms4-hydroxycyclophosphamide
4-hydroxycyclophosphamide, (cis)-isomer
4-hydroxycyclophosphamide, (trans)-isomer
NSC 196562
Molecular FormulaC7H15Cl2N2O3P
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC1COP(=O)(NC1O)N(CCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)
InChIKeyRANONBLIHMVXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxycyclophosphamide (CAS 40277-05-2): Procurement Guide for the Primary Active Metabolite of Cyclophosphamide


4-Hydroxycyclophosphamide (4-OHCP, CAS 40277-05-2), also designated NSC 196562, is a nitrogen mustard class oxazaphosphorine compound and the principal activation metabolite of the anticancer prodrug cyclophosphamide and the experimental agent mafosfamide [1]. The compound exists in a tautomeric equilibrium with its ring-open form, aldophosphamide, which subsequently undergoes β-elimination to yield the therapeutically active DNA cross-linking species phosphoramide mustard [2]. 4-OHCP itself is not directly cytotoxic at physiologic pH but serves as the obligate circulating transport form that passively diffuses into cells before intracellular decomposition to the ultimate alkylating agent [3].

Why Generic Substitution Fails for 4-Hydroxycyclophosphamide: The Prodrug vs. Active Metabolite Distinction


Substituting 4-hydroxycyclophosphamide with its parent prodrug cyclophosphamide or the related oxazaphosphorine ifosfamide introduces critical experimental confounders that preclude direct interchangeability. Cyclophosphamide requires hepatic cytochrome P450 (CYP)-mediated 4-hydroxylation for activation, a process that exhibits substantial interindividual variability—the 4-OHCP/cyclophosphamide AUC ratio varies up to 54-fold among patients due to polymorphic CYP2B6 and CYP2C19 expression [1]. Ifosfamide undergoes 4-hydroxylation at a slower rate and to a lesser extent than cyclophosphamide, resulting in a fundamentally altered toxicity profile [2]. The chemically stabilized analog 4-hydroperoxycyclophosphamide, while sharing a similar cytotoxicity profile, differs from 4-OHCP in aqueous stability and requires distinct handling protocols [3]. The quantitative evidence below establishes precisely where 4-OHCP provides verifiable, measurable differentiation from these comparators.

4-Hydroxycyclophosphamide Quantitative Differentiation Evidence: Comparator-Based Performance Data


Plasma Stability and Analytical Derivatization Requirement: 4-Hydroxycyclophosphamide vs. Cyclophosphamide Prodrug

4-Hydroxycyclophosphamide exhibits extreme instability in plasma, with a half-life of approximately 4 minutes at 37°C, necessitating immediate derivatization with semicarbazide or phenylhydrazine upon sample collection to form stable semicarbazone derivatives [1]. In contrast, the parent prodrug cyclophosphamide is stable in plasma with an elimination half-life ranging from 3 to 12 hours and does not require immediate chemical stabilization [2]. This instability arises from the spontaneous and enzyme-catalyzed degradation of 4-OHCP to phosphoramide mustard and acrolein, a reaction sequence that is first-order in plasma with a rate constant of approximately 0.126 min⁻¹ in 0.5 M phosphate buffer at pH 8.0, 37°C [3].

Pharmacokinetics Bioanalytical Chemistry Therapeutic Drug Monitoring

Cytotoxic Specificity and Therapeutic Index: 4-Hydroxycyclophosphamide vs. 4-Hydroperoxycyclophosphamide

Among cyclophosphamide metabolites, 4-hydroxycyclophosphamide exerts highly specific cytotoxic activity in vitro and demonstrates a wide margin of safety in vivo, a property not fully shared by other metabolites or stabilized analogs [1]. In comparative in vitro cytotoxicity testing using a human tumor clonogenic assay (HTCA) against 107 previously untreated tumors, 4-hydroperoxycyclophosphamide (a stabilized precursor form) exhibited a median molar ID₅₀ of 5.77 × 10⁻⁵ M and proved the most consistently cytotoxic compound tested [2]. Importantly, 4-hydroperoxycyclophosphamide retained full cytotoxic activity after 36 days of freezing at -120°C, whereas S-9 activated cyclophosphamide and phosphoramide mustard proved biologically unstable under identical storage conditions [2]. The cytostatic toxicities of 4-hydroperoxycyclophosphamide are quantitatively comparable to those of 4-hydroxycyclophosphamide, explained by spontaneous conversion of the former to the latter under physiologic conditions [3].

Cancer Pharmacology In Vitro Toxicology Chemosensitivity Testing

Bioactivation Efficiency and Genetic Determinants: 4-Hydroxycyclophosphamide Formation from Cyclophosphamide

The formation of 4-hydroxycyclophosphamide from cyclophosphamide is catalyzed by multiple cytochrome P450 isoforms, with CYP2B6 and CYP2C19 playing the predominant roles [1]. In human liver microsomes, the estimated Km values for 4-OHCP formation exhibit biphasic kinetics: Km₁ = 0.095 ± 0.072 mM and Km₂ = 5.09 ± 4.30 mM, with corresponding Vmax values of 0.138 ± 0.070 and 1.55 ± 0.50 nmol/min/mg protein, respectively [2]. The interindividual variability in 4-OHCP clearance is approximately 31%, while the 4-OHCP/cyclophosphamide AUC ratio varies up to 54-fold among cancer patients [3]. In patients with at least one loss-of-function allele at either CYP2C19 or CYP2B6, the mean 4-OHCP/cyclophosphamide bioactivation ratio is significantly reduced to 0.0014 (95% CI 0.0007, 0.002) compared to 0.0071 (95% CI 0.0001, 0.014) in patients with no loss-of-function alleles (P = 0.0316) [4].

Pharmacogenomics Drug Metabolism Precision Medicine

LC-MS/MS Analytical Sensitivity: 4-Hydroxycyclophosphamide Quantification with Validated FDA/EMA Methods

Validated UPLC-MS/MS and LC-MS/MS methods for 4-hydroxycyclophosphamide quantification have been established according to FDA (2018) and EMA (2011) bioanalytical method validation guidelines, achieving lower limits of quantification (LLOQ) as low as 2.5 ng/mL with calibration ranges extending to 1,000 ng/mL for 4-OHCP [1]. In optimized dried blood spot (DBS) methods, LLOQ values of 5 ng/mL for 4-OHCP and 10 ng/mL for cyclophosphamide have been validated with accuracy and precision within ±15% CV [2]. These methods employ semicarbazide derivatization to stabilize 4-OHCP as the semicarbazone derivative (4-OHCP-SCZ), with multiple reaction monitoring (MRM) transitions of m/z 333.7 → 221.0 for 4-OHCP-SCZ and m/z 337.7 → 225.1 for the deuterated internal standard 4-OHCP-d4-SCZ [1]. In clinical applications, 4-OHCP was detected in 39 cancer patient plasma samples at levels ranging from 5.40 ng/mL to 832.44 ng/mL, providing a quantitative parameter for assessing cyclophosphamide regimen effectiveness [3].

Bioanalytical Method Validation Therapeutic Drug Monitoring Mass Spectrometry

Tautomeric Equilibrium and Decomposition Kinetics: 4-Hydroxycyclophosphamide vs. Phosphoramide Mustard

4-Hydroxycyclophosphamide exists in a dynamic tautomeric equilibrium with its ring-open form, aldophosphamide, a prerequisite for the ultimate generation of the DNA-alkylating species phosphoramide mustard [1]. NMR spectroscopic studies have confirmed that cis-4-hydroxycyclophosphamide, trans-4-hydroxycyclophosphamide, aldophosphamide, and aldophosphamide hydrate establish a pseudoequilibrium mixture in aqueous buffer (pH 7.0, 25°C) within 30-60 minutes, with approximate relative ratios of 4:2:0.3:1, respectively [2]. The rate-determining step for conversion to the cytotoxic phosphoramide mustard is the β-elimination from aldophosphamide, with phosphate buffer catalyzing this reaction 2- to 3-fold faster than cacodylate buffer under identical conditions [2]. The first-order rate constant (k₁) for 4-OHCP decay has been determined as 0.038 min⁻¹, while the subsequent decay of phosphoramide mustard proceeds with k₂ = 0.016 min⁻¹ [3].

Chemical Kinetics Mechanism of Action Metabolite Stability

Validated Application Scenarios for 4-Hydroxycyclophosphamide Based on Quantitative Evidence


Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies of Cyclophosphamide Therapy

4-Hydroxycyclophosphamide is the essential analyte for therapeutic drug monitoring of cyclophosphamide regimens. Validated UPLC-MS/MS methods achieving LLOQ of 2.5 ng/mL with FDA/EMA-compliant accuracy enable precise quantification of 4-OHCP exposure in patient plasma [1]. In bone marrow transplantation patients, the AUC of 4-OHCP increases from day 1 to day 2 of cyclophosphamide administration due to autoinduction, with formation clearance increasing by 60% (P < 0.001) and elimination clearance decreasing by 27.7% (P < 0.001) [2]. Recent Phase I/II clinical trial data demonstrate that 4-OHCP pharmacokinetic exposure associates with clinical benefits in reduced-dose post-transplantation cyclophosphamide regimens for HLA-haploidentical bone marrow transplantation [3]. For TDM applications, procurement of 4-OHCP reference standard with deuterated internal standard (4-OHCP-d4) is mandatory for accurate LC-MS/MS quantification.

In Vitro Chemosensitivity Testing and Mechanism-of-Action Studies in Cancer Research

For in vitro evaluation of cyclophosphamide sensitivity in human tumor samples, researchers face a procurement decision between native 4-hydroxycyclophosphamide and the stabilized precursor 4-hydroperoxycyclophosphamide. Comparative data show that 4-hydroperoxycyclophosphamide exhibits a median molar ID₅₀ of 5.77 × 10⁻⁵ M in human tumor clonogenic assays and retains full cytotoxic activity after 36 days of frozen storage at -120°C [1]. In contrast, native 4-OHCP provides the most physiologically relevant exposure profile but requires immediate use or stabilization due to its 4-minute plasma half-life [2]. The sulfidocyclophosphamide derivatives, which spontaneously hydrolyze to 4-OHCP under physiological conditions, offer an alternative approach for in vitro studies of cyclophosphamide mechanism of action without requiring metabolic activation [3]. Selection among these forms should be guided by the specific experimental requirements for stability versus physiological relevance.

Pharmacogenomic Studies Investigating CYP2B6 and CYP2C19 Polymorphism Effects on Cyclophosphamide Bioactivation

4-Hydroxycyclophosphamide serves as the primary endpoint analyte for studies evaluating the impact of CYP450 genetic polymorphisms on cyclophosphamide bioactivation. Quantitative evidence establishes that patients carrying at least one loss-of-function allele at CYP2C19 or CYP2B6 exhibit a 5.1-fold reduction in mean 4-OHCP/cyclophosphamide bioactivation ratio (0.0014 vs. 0.0071, P = 0.0316) [1]. The interindividual variability in 4-OHCP clearance is approximately 31%, and the 4-OHCP/cyclophosphamide AUC ratio varies up to 54-fold among patients [2]. However, studies in high-dose chemotherapy settings with concomitant thiotepa (a CYP2B6 inhibitor) have found that polymorphisms in CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 do not explain the observed pharmacokinetic variability, indicating that drug-drug interactions may override genetic effects [3]. Procurement of high-purity 4-OHCP analytical standard is essential for accurate LC-MS/MS quantification in these pharmacogenomic investigations.

Population Pharmacokinetic Modeling for Dose Optimization in Autoimmune and Oncologic Indications

4-Hydroxycyclophosphamide is the critical metabolite for population pharmacokinetic (PopPK) modeling of cyclophosphamide therapy across multiple disease indications. Simultaneous PopPK models describing the kinetics of both cyclophosphamide and 4-OHCP have been developed and validated for patients with autoimmune glomerulonephritis, yielding a metabolite elimination rate constant (k) of 4.3 h⁻¹ with inter-individual variability of 36% [1]. In high-dose chemotherapy regimens with thiotepa and carboplatin, integrated PopPK models account for cyclophosphamide autoinduction, which results in approximately 50% increased formation of 4-OHCP and phosphoramide mustard during a 4-day course, with concomitant 50% decreased exposure to the parent prodrug [2]. Bayesian modeling approaches using 4-OHCP exposure data have been shown to predict toxicity and may reduce clinical processing costs while providing insights into exposure-response associations [3]. These modeling applications require reliable 4-OHCP concentration data generated from validated bioanalytical methods.

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